2-Methoxy-6-(methylamino)benzamide
Overview
Description
2-Methoxy-6-(methylamino)benzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring a methoxy group at the second position and a methylamino group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methylamino)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Amidation: The carboxylic acid group of 2-methoxybenzoic acid is converted to an amide group using methylamine under suitable reaction conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-methoxy-6-(methylamino)benzoic acid.
Reduction: Formation of 2-methoxy-6-(methylamino)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(methylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methylamino)benzamide involves its interaction with specific molecular targets. The methoxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzamide: Lacks the methylamino group, resulting in different chemical and biological properties.
6-Methylaminobenzamide: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-6-(ethylamino)benzamide: Similar structure but with an ethylamino group instead of a methylamino group, leading to variations in its behavior.
Uniqueness
2-Methoxy-6-(methylamino)benzamide is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methoxy-6-(methylamino)benzamide, with the chemical formula C₉H₁₂N₂O₂, is a compound characterized by the presence of both methoxy and methylamino functional groups. These groups contribute to its distinct chemical reactivity and potential biological activities. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural arrangement of this compound influences its interactions with biological targets. The methoxy group enhances lipophilicity, while the methylamino group can participate in hydrogen bonding and ionic interactions, affecting the compound's binding affinity to various enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. The compound's dual functional groups allow it to act as both an inhibitor and activator in different biological contexts.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Activity : Analogous compounds have shown effectiveness against viruses such as Hepatitis B Virus (HBV). For instance, derivatives like IMB-0523 demonstrated significant anti-HBV activity with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains .
- Enzyme Inhibition : The compound serves as a probe in studying enzyme-substrate interactions. Its ability to inhibit specific enzymes can be leveraged for therapeutic purposes.
- Anticancer Potential : Some related compounds have exhibited pro-apoptotic effects in cancer cell lines, suggesting that this compound may have similar properties .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxy-3-(methylamino)benzamide | Methoxy and methylamino groups at different positions | Antiviral activity against HBV |
N-tert-butyl-N-methyl-2-methoxybenzamide | tert-butyl substitution on nitrogen | Potential neuroleptic activity |
Broflanilide | Meta-diamide structure | Insecticidal properties |
This table highlights how variations in functional groups and their positions can lead to differences in biological activity.
Case Studies
- Antiviral Research : A study on N-phenylbenzamide derivatives revealed that structural modifications could enhance antiviral efficacy against HBV by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication . This finding suggests that similar modifications to this compound could yield potent antiviral agents.
- Cancer Cell Studies : Research involving aryl thiazolone–benzenesulfonamides indicated that compounds with similar structural motifs could induce apoptosis in breast cancer cell lines (MDA-MB-231), showcasing the potential for this compound to be explored in anticancer therapies .
Properties
IUPAC Name |
2-methoxy-6-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-4-3-5-7(13-2)8(6)9(10)12/h3-5,11H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCNQLKQKRCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.